RA-V

Beschreibung

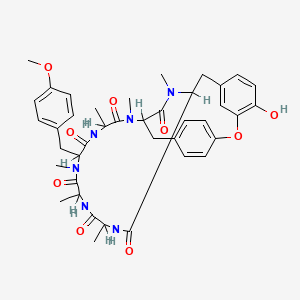

Structure

2D Structure

Eigenschaften

IUPAC Name |

24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48N6O9/c1-22-35(48)42-23(2)38(51)44(4)30(18-25-8-13-28(54-7)14-9-25)37(50)43-24(3)39(52)46(6)32-19-26-10-15-29(16-11-26)55-34-21-27(12-17-33(34)47)20-31(36(49)41-22)45(5)40(32)53/h8-17,21-24,30-32,47H,18-20H2,1-7H3,(H,41,49)(H,42,48)(H,43,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVGFMUNENQGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60983360 | |

| Record name | 2,5,11,24-Tetrahydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64725-24-2 | |

| Record name | Deoxybouvardin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,11,24-Tetrahydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to RA-V: A Cyclic Hexapeptide Inhibitor of Key Oncogenic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

RA-V, a naturally occurring cyclic hexapeptide, has emerged as a promising lead compound in cancer research due to its potent inhibitory activity against multiple oncogenic signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key experiments are presented, along with a thorough examination of its mechanism of action, primarily focusing on the inhibition of the NF-κB signaling pathway through direct targeting of TAK1. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a cyclic hexapeptide with the chemical formula C40H48N6O9 and a molecular weight of 756.84 g/mol .[1][2] Its unique bicyclic structure is a hallmark of Rubiaceae-type cyclopeptides. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 64725-24-2 | [1] |

| Molecular Formula | C40H48N6O9 | [1][2] |

| Molecular Weight | 756.84 g/mol | |

| Density | 1.189 g/cm³ | |

| Boiling Point | 1083.3 °C at 760 mmHg | |

| Flash Point | 609 °C | |

| Exact Mass | 756.34800 | |

| PSA (Polar Surface Area) | 186.92 Ų | |

| LogP | 2.34320 | |

| Index of Refraction | 1.544 |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antitumor, anti-inflammatory, and anti-angiogenic effects. Its primary mechanism of action involves the inhibition of critical signaling pathways implicated in cancer development and progression.

Inhibition of Wnt, Myc, and Notch Signaling Pathways

This compound has been shown to inhibit the Wnt, Myc, and Notch signaling pathways with the following half-maximal inhibitory concentrations (IC50):

| Signaling Pathway | IC50 (ng/mL) | Reference |

| Wnt | 50 | |

| Myc | 75 | |

| Notch | 93 |

Inhibition of the NF-κB Signaling Pathway

A key discovery in understanding the mechanism of this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival, and its dysregulation is a hallmark of many cancers.

This compound exerts its inhibitory effect on the NF-κB pathway by directly targeting the Transforming growth factor-β-activated kinase 1 (TAK1). Specifically, this compound interrupts the crucial interaction between TAK1 and its activating subunit, TAB2 (TAK1-binding protein 2). By binding to the kinase domain of TAK1, likely in the ATP-binding pocket, this compound prevents the activation of TAK1 and subsequent downstream signaling events, including the phosphorylation of IKKα/β, JNK, ERK, and p38.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound. These protocols are based on established methods and can be adapted for specific research needs.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Lipofectamine 2000 (or other transfection reagent)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

96-well white, opaque plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions. Incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10-20 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the TNF-α-stimulated control.

In Vivo Endotoxin Shock Model

This model is used to evaluate the anti-inflammatory effects of this compound in a whole-animal system.

Materials:

-

BALB/c mice (or other appropriate strain)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Saline solution

-

ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.

-

Treatment: Administer this compound (e.g., via intraperitoneal injection) at various doses to different groups of mice. A vehicle control group should receive saline.

-

Induction of Endotoxic Shock: After a predetermined time (e.g., 1 hour), induce endotoxic shock by injecting LPS (e.g., 15 mg/kg, intraperitoneally).

-

Monitoring: Monitor the survival of the mice over a period of 24-48 hours.

-

Cytokine Measurement: At a specific time point after LPS injection (e.g., 2 hours), collect blood samples and measure the serum levels of inflammatory cytokines using ELISA kits.

-

Data Analysis: Compare the survival rates and cytokine levels between the this compound-treated groups and the control group.

In Vivo Tumor Growth Inhibition Assay

This assay assesses the antitumor efficacy of this compound in a xenograft mouse model.

Materials:

-

Athymic nude mice

-

Cancer cell line (e.g., a line with a constitutively active NF-κB pathway)

-

This compound

-

Vehicle control (e.g., saline or a specific formulation vehicle)

-

Calipers

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

-

Treatment: Administer this compound (e.g., daily via intraperitoneal or oral gavage) at different doses. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated groups and the control group.

Experimental and Logical Workflows

The discovery and characterization of a natural product inhibitor like this compound typically follows a structured workflow.

Conclusion

This compound is a compelling natural product with significant potential as an anticancer agent. Its ability to inhibit multiple key oncogenic signaling pathways, particularly the NF-κB pathway through the direct targeting of TAK1, makes it a valuable tool for cancer research and a promising candidate for further drug development. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and related compounds. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties, as well as exploring its efficacy in a broader range of cancer models.

References

The Discovery and Synthesis of Rubusoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubusoside, a diterpenoid glycoside, is the principal sweetening agent isolated from the leaves of the Chinese sweet tea plant, Rubus suavissimus. This technical guide provides a comprehensive overview of the discovery, isolation, and synthesis of Rubusoside. While a complete de novo chemical synthesis has not been reported in the literature, this document details the well-established methods of extraction from its natural source, the biosynthetic pathway elucidated through metabolic engineering, and enzymatic synthesis approaches. This guide is intended to be a valuable resource for researchers and professionals in drug development and natural product chemistry, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways.

Discovery and Natural Source

Rubusoside is a naturally occurring sweetener found in the leaves of Rubus suavissimus S. Lee, a plant native to Southern China, where it is commonly known as "Tian-cha" or sweet tea.[1] The leaves of this plant have been used for centuries in traditional Chinese medicine and as a natural beverage.[2] Rubusoside is the primary compound responsible for the intensely sweet taste of the leaves, which is reported to be approximately 200 times sweeter than sucrose.[3]

The major bioactive compounds isolated from Rubus suavissimus leaves include Rubusoside, steviol (B1681142) monoside, gallic acid, ellagic acid, and rutin.[4] Rubusoside itself is a glycoside of the diterpene steviol, with the chemical formula C₃₂H₅₀O₁₃.[3] Its structure consists of a steviol aglycone with two β-D-glucopyranosyl units attached at the C-13 hydroxyl and C-19 carboxyl groups.

Isolation and Purification from Rubus suavissimus

The extraction and purification of Rubusoside from the leaves of Rubus suavissimus are well-established processes. The yield and purity of the final product can be influenced by the chosen extraction solvent and purification method.

Experimental Protocol: Solvent Extraction and Purification

This protocol outlines a general procedure for the extraction and purification of Rubusoside from dried Rubus suavissimus leaves.

Materials:

-

Dried and powdered leaves of Rubus suavissimus

-

Solvents: Water, 70% Ethanol (B145695), or Methanol

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

-

Rotary evaporator

-

Lyophilizer (optional)

-

HPLC system for analysis

Procedure:

-

Extraction:

-

Mix the powdered leaves with the chosen solvent (e.g., water) in a solid-to-liquid ratio of 1:15 (w/v).

-

Heat the mixture to boiling and reflux for 1-2 hours.

-

Cool the mixture and filter to separate the extract from the solid plant material.

-

Repeat the extraction process on the residue to maximize yield.

-

-

Concentration:

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.

-

-

Purification (Alcohol Precipitation):

-

To the concentrated aqueous extract, add ethanol to a final concentration of 70% (v/v) to precipitate polysaccharides and other impurities.

-

Allow the mixture to stand, then separate the precipitate by centrifugation or filtration.

-

Collect the supernatant containing Rubusoside.

-

-

Final Processing:

-

Remove the ethanol from the supernatant using a rotary evaporator.

-

The resulting aqueous solution can be lyophilized to obtain a solid powder of purified Rubusoside.

-

-

Analysis:

-

The purity of the extracted Rubusoside can be determined using High-Performance Liquid Chromatography (HPLC).

-

Quantitative Data: Extraction Yield

The following table summarizes typical yields of Rubusoside and other major compounds from the leaves of Rubus suavissimus.

| Compound | Average Content (% of Leaf Dry Weight) | Reference |

| Rubusoside | 5.0% | |

| Gallic Acid | 0.13% | |

| Ellagic Acid | Not specified in % of total weight | |

| Rutin | Not specified in % of total weight | |

| Steviol Monoside | Variable |

Synthesis Pathways

While a total chemical synthesis of Rubusoside has not been reported, its synthesis has been achieved through biosynthetic and enzymatic routes.

Biosynthesis of Rubusoside

The de novo biosynthesis of Rubusoside has been successfully demonstrated in engineered Saccharomyces cerevisiae. The pathway involves the construction of several metabolic modules to produce the steviol aglycone and subsequently glycosylate it to form Rubusoside.

The biosynthesis of Rubusoside in engineered yeast can be conceptually divided into the following modules:

-

Module A: Terpene Synthesis: This module engineers the yeast's native mevalonate (B85504) (MVA) pathway to enhance the production of the diterpene precursor, geranylgeranyl pyrophosphate (GGPP). From GGPP, ent-kaurene (B36324) is synthesized.

-

Module B: P450 Module: A series of cytochrome P450 enzymes (KO and KAH) and a cytochrome P450 reductase (CPR) are introduced to convert ent-kaurene into the steviol aglycone.

-

Module C: Rubusoside Synthesis: UDP-glycosyltransferases (UGTs) are used to attach two glucose units to the steviol backbone at the C-13 and C-19 positions.

-

Module D: UDP-Glucose Supply: This module enhances the intracellular pool of UDP-glucose, the sugar donor for the glycosylation reactions.

-

Module E: Exporter Module: Putative exporter proteins are introduced to facilitate the secretion of Rubusoside from the yeast cells.

References

- 1. [PDF] NMR Spectral Analysis and Hydrolysis Studies of Rebaudioside N, a Minor Steviol Glycoside of Stevia rebaudiana Bertoni | Semantic Scholar [semanticscholar.org]

- 2. Optimization of Microwave-Assisted Green Method for Enhanced Solubilization of Water-Soluble Curcuminoids Prepared Using Steviol Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rubusoside | C32H50O13 | CID 24721373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantitative and fingerprint analyses of Chinese sweet tea plant (Rubus Suavissimus S. Lee) - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of RA-V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RA-V, a natural bicyclic hexapeptide also known as deoxybouvardin, is a compound of significant interest in the scientific community.[1][2] Isolated from medicinal plants of the Rubia genus, such as Rubia cordifolia and Rubia yunnanensis, this compound has demonstrated a spectrum of potent biological activities.[1] This document provides a comprehensive overview of the known biological effects of this compound, with a focus on its anticancer and anti-inflammatory properties, detailing its mechanisms of action, relevant quantitative data, and the experimental protocols utilized for its evaluation.

Anticancer Activity

This compound exhibits robust antitumor activity against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[1][3] Its efficacy has been particularly noted in breast and colon cancer models.

Mechanism of Action: Induction of Apoptosis

The primary mechanism behind this compound's anticancer effects is the induction of mitochondria-mediated apoptosis. This programmed cell death is characterized by a series of specific cellular events:

-

Loss of Mitochondrial Membrane Potential: this compound triggers a decrease in the mitochondrial membrane potential.

-

Cytochrome c Release: This is followed by the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Cascade Activation: The released cytochrome c activates a cascade of caspases, the key executioner proteins in apoptosis.

This intrinsic apoptotic pathway ensures the elimination of cancer cells without inducing an inflammatory response.

Signaling Pathway: Inhibition of PDK1-AKT Interaction

A crucial aspect of this compound's mechanism is its interference with the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation. This compound has been shown to inhibit the phosphorylation of both AKT and its upstream kinase, 3-phosphoinositide-dependent protein kinase 1 (PDK1), in MCF-7 breast cancer cells. The compound directly disrupts the physical interaction between PDK1 and AKT, thereby blocking the downstream signaling that promotes cancer cell survival.

Quantitative Data: In Vitro Cytotoxicity

This compound has demonstrated significant growth inhibition across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Human Breast Cancer | Data not specified | 48 |

| MDA-MB-231 | Human Breast Cancer | Data not specified | 48 |

| 4T1 | Murine Breast Cancer | Data not specified | 48 |

| COLO 205 | Human Colon Cancer | Data not specified | 24 & 48 |

Note: Specific IC50 values were not available in the provided search results, but studies confirm significant dose-dependent inhibition of cell viability.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound is a potent anti-inflammatory agent. It exerts its effects by targeting key inflammatory signaling pathways.

Mechanism of Action: Targeting TAK1

This compound's anti-inflammatory activity is primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It achieves this by directly targeting the TGF-β-activated kinase 1 (TAK1). Specifically, this compound interrupts the interaction between TAK1 and its binding partner, TAB2, which is a crucial step for TAK1 activation and subsequent NF-κB signaling.

Signaling Pathway: Inhibition of NF-κB Activation

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. By targeting TAK1, this compound prevents the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.

Preclinical In Vivo Studies

The therapeutic potential of this compound has been validated in several preclinical animal models.

-

Anticancer Efficacy: In xenograft models of breast cancer, this compound has been shown to significantly inhibit tumor growth.

-

Anti-inflammatory Efficacy: this compound demonstrated the ability to prevent endotoxin (B1171834) shock in animal models, a condition driven by a massive inflammatory response. It also showed efficacy in preclinical models of Rheumatoid Arthritis by reducing paw swelling and arthritis scores.

Quantitative Data: In Vivo Efficacy in Rheumatoid Arthritis Model

The following data is synthesized from a study on collagen-induced arthritis in mice.

| Treatment Group | Dose | Mean Arthritis Score (± SEM) | Paw Swelling Reduction (%) |

| Placebo (Saline) | - | 3.8 ± 0.4 | 0% |

| Methotrexate | 1 mg/kg | 1.5 ± 0.2 | 60.5% |

| This compound | 5 mg/kg | 2.1 ± 0.3 | 44.7% |

| This compound | 10 mg/kg | 1.2 ± 0.2 | 68.4% |

Data adapted from preclinical models described in the literature.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, COLO 205) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for a specified duration.

-

Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Western Blotting

This protocol is used to detect changes in the expression and phosphorylation levels of key proteins in signaling pathways (e.g., AKT, p-AKT, IκBα).

-

Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AKT, anti-p-AKT, anti-IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL (enhanced chemiluminescence) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize protein expression.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Astragaloside IV (RA-V)

Disclaimer: The term "RA-V" is not a standard scientific designation. Based on the context of therapeutic targets for inflammatory conditions, this document will focus on Astragaloside IV (AS-IV) , a major active saponin (B1150181) isolated from Astragalus membranaceus. It is presumed that "this compound" is a proprietary or investigational name for a formulation containing or derived from Astragaloside IV.

This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action of Astragaloside IV, with a particular focus on its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis (RA). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Executive Summary

Astragaloside IV (AS-IV) is a natural triterpenoid (B12794562) saponin that has demonstrated significant therapeutic potential in a range of preclinical models. Its pharmacological activities are multifaceted, encompassing anti-inflammatory, immunomodulatory, antioxidant, and anti-proliferative effects. These effects are mediated through the modulation of several key signaling pathways implicated in the pathogenesis of inflammatory and autoimmune diseases. This guide will detail the known molecular targets of AS-IV, present quantitative data on its efficacy from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways it modulates.

Mechanism of Action and Key Therapeutic Targets

AS-IV exerts its therapeutic effects by targeting multiple components of the cellular signaling network. The primary mechanisms involve the inhibition of pro-inflammatory pathways and the enhancement of protective cellular responses.

Inhibition of Pro-inflammatory Signaling Pathways

AS-IV has been shown to potently inhibit key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathways.

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In pathological conditions such as RA, its constitutive activation leads to the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. AS-IV has been demonstrated to inhibit NF-κB activation through multiple mechanisms, including the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit.[1][2][3]

References

- 1. Astragaloside IV suppresses inflammatory mediator production in synoviocytes and collagen‑induced arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

In Silico Modeling of Rheumatoid Arthritis and Viral Interactions: A Technical Guide

Affiliation: Google Research

Abstract

Rheumatoid Arthritis (RA) is a chronic systemic autoimmune disease where environmental triggers, particularly viral infections, are thought to play a significant role in its initiation and exacerbation.[1] Understanding the complex molecular interplay between viral components and the host immune system in the context of RA is paramount for developing targeted therapies. In silico modeling, leveraging computational and bioinformatics approaches, offers a powerful framework to dissect these interactions, identify key molecular players, and predict therapeutic targets.[2][3] This technical guide provides an in-depth overview of the core methodologies used in the computational modeling of RA-virus (RA-V) interactions, presents quantitative data from recent studies, and details the experimental protocols for researchers, scientists, and drug development professionals.

Core Methodologies in this compound In Silico Research

The in silico investigation of this compound interactions primarily relies on a multi-step bioinformatics pipeline that integrates transcriptomic data analysis, network pharmacology, and molecular simulation techniques.

Transcriptomic Analysis: Identifying Shared Molecular Signatures

A primary approach is to identify shared differentially expressed genes (DEGs) and dysregulated pathways between RA patients and individuals with viral infections. This method highlights common molecular mechanisms that may explain how viral infections can trigger or worsen RA.[4][5]

Experimental Protocol:

-

Data Collection: RNA-sequencing (RNA-seq) and microarray datasets for RA and specific viral infections (e.g., SARS-CoV-2, Influenza) are retrieved from public repositories like the Gene Expression Omnibus (GEO).[6][7]

-

Differential Gene Expression Analysis: Datasets are processed and normalized. Tools such as GEO2R, or R packages like limma and DESeq2, are used to identify DEGs between patient cohorts (RA vs. healthy, virus-infected vs. healthy) based on thresholds for p-value (< 0.05) and log-fold change (|logFC| > 1).[8][9]

-

Identification of Common DEGs: The lists of DEGs from RA and viral infection datasets are intersected to find the genes commonly dysregulated in both conditions.

-

Functional and Pathway Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the common DEGs using tools like DAVID, clusterProfiler, or GSEA.[8] This step reveals the biological processes, cellular components, molecular functions, and signaling pathways that are significantly associated with the shared gene set.[4]

Protein-Protein Interaction (PPI) Network Analysis

Common DEGs are used to construct PPI networks to identify "hub genes"—highly connected nodes that are predicted to play a central role in the shared pathophysiology of RA and viral infections.[4]

Experimental Protocol:

-

Network Construction: The common DEGs are submitted to a PPI database such as STRING (Search Tool for the Retrieval of Interacting Genes).[10] This tool maps known and predicted protein interactions.

-

Network Visualization and Analysis: The resulting network is visualized and analyzed using software like Cytoscape.[10]

-

Hub Gene Identification: Topological analysis is performed to identify hub genes. Methods like calculating the "degree" (number of connections) for each node are used, with the top-ranking genes considered hubs.[4] These hubs often represent critical points in signaling pathways and are potential therapeutic targets.[11]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] In the context of this compound, it is used to investigate the binding affinities between viral proteins and host immune receptors or to screen for potential therapeutic compounds that can inhibit these interactions.[13][14]

Experimental Protocol:

-

Target and Ligand Preparation: The 3D structures of the target protein (e.g., a host receptor like TLR2 or a cytokine like TNF-α) and the ligand (e.g., a viral protein or a small molecule drug) are obtained from databases like the Protein Data Bank (PDB).[14][15] Water molecules and existing ligands are typically removed, and polar hydrogens and charges are added.

-

Binding Site Prediction: The active site or binding pocket of the target protein is identified.

-

Docking Simulation: Software like AutoDock Vina is used to perform the docking simulation.[14][16] The program samples a large number of orientations and conformations of the ligand within the binding site and scores them based on a scoring function.

-

Analysis of Results: The results are analyzed to identify the binding pose with the lowest energy score (highest binding affinity), which represents the most stable interaction. The interactions (e.g., hydrogen bonds) between the ligand and protein are visualized.[14]

Key Signaling Pathways in this compound Interactions

In silico analyses have consistently identified several key signaling pathways that are commonly dysregulated in both RA and viral infections. These pathways are central to the inflammatory response.

-

Cytokine Signaling (TNF-α, IL-6): Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to RA pathogenesis.[12] Many respiratory viruses are known to stimulate the production of these same cytokines, suggesting a direct mechanism for virus-induced RA flares.

-

Toll-Like Receptor (TLR) Signaling: TLRs are key receptors of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) from viruses. Hub genes like TLR2 have been identified in this compound studies, indicating that viral activation of these pathways can initiate an inflammatory cascade relevant to RA.

-

NF-κB Signaling Pathway: This pathway is a critical regulator of inflammatory responses and is activated by both viral infections and pro-inflammatory cytokines in RA.[13] Studies suggest that compounds inhibiting this pathway could be therapeutic for RA.[13][14]

-

Neutrophil Extracellular Trap (NET) Formation: This process, where neutrophils release a web of DNA and proteins to trap pathogens, is implicated in both viral defense and the generation of autoantigens in RA.

Quantitative Findings from In Silico Studies

The following tables summarize quantitative data extracted from various in silico studies focused on RA and viral interactions.

Table 1: Summary of Differentially Expressed Genes (DEGs) in RA and Viral Infections

| Study Focus | Condition 1 | DEGs Identified | Condition 2 | DEGs Identified | Common DEGs | Reference |

| RA & COVID-19 | COVID-19 | 3803 (1783 up, 2020 down) | RA | 757 (352 up, 405 down) | 103 | [4][7] |

| RA & Respiratory Viruses | RA | - | Influenza, SARS-CoV-2, RSV | - | Shared DEGs Identified | |

| RA & Herpes Simplex | RA | - | Herpes Simplex Virus 1 | - | Significant enrichment in KEGG pathway | [17] |

Table 2: Key Hub Genes Identified in this compound Interaction Networks

| Hub Gene | Function | Associated Pathway(s) | Implication in this compound | Reference |

| IL6 | Pro-inflammatory cytokine | Cytokine-cytokine receptor interaction | Central mediator of inflammation in both RA and viral response | [6] |

| TLR2 | Pattern recognition receptor | Toll-like receptor signaling | Recognizes viral components, initiating innate immune response | |

| STAT3 | Signal transducer and activator of transcription | JAK-STAT signaling | Key in cytokine signaling; target for RA therapy | [14] |

| TNF | Pro-inflammatory cytokine | TNF signaling pathway | Major therapeutic target in RA; induced by viruses | [14][18] |

| AKT1 | Serine/threonine kinase | PI3K-Akt signaling pathway | Regulates cell survival and proliferation in synovium | [14] |

| JUN | Transcription factor | MAPK signaling pathway | Involved in cellular responses to stress and inflammation | [14] |

| CCL5 | Chemokine | Chemokine signaling pathway | Recruits immune cells to inflamed synovium | [16] |

| CXCL10 | Chemokine | Chemokine signaling pathway | Biomarker for RA activity, induced by viral infections | [16] |

Table 3: Example Molecular Docking Affinities for RA-Related Targets

| Target Protein | Ligand/Inhibitor | Binding Affinity (kcal/mol) | Study Context | Reference |

| TNF-α | Staurosporine | -10.8 | Screening of natural compounds as anti-inflammatory agents | [12] |

| IL-6 | Withanoside IV | -8.6 | Screening of natural compounds as anti-inflammatory agents | [12] |

| STAT3 | Melittin (B549807) | - | Docking of bee venom component to RA core targets | [14] |

| TNF-α | Melittin | - | Docking of bee venom component to RA core targets | [14] |

| TACE | Hesperidin | - | Docking of medicinal plant compounds against RA targets | [19] |

Note: Specific binding affinity values for Melittin were not provided in the source text, but the interaction was reported as favorable.

Conclusion and Future Directions

In silico modeling provides an indispensable toolkit for unraveling the intricate links between viral infections and Rheumatoid Arthritis. By integrating transcriptomic, proteomic, and structural data, these computational approaches have successfully identified shared inflammatory pathways, key hub genes like IL6 and TLR2, and potential molecular interactions that drive disease. The methodologies outlined in this guide—from DEG analysis to molecular docking—form a robust framework for generating testable hypotheses.[11]

Future work should focus on integrating multi-omics datasets (genomics, proteomics, metabolomics) to build more comprehensive and dynamic models of the this compound interactome.[20] The development of systems biology models that can simulate the immune response over time will be crucial for predicting disease flares and optimizing treatment strategies for RA patients susceptible to viral infections.[21][22] Ultimately, the insights gained from these in silico investigations must be validated through in vitro and in vivo experiments to translate computational findings into clinical applications.[6]

References

- 1. RA Pathophysiology • Johns Hopkins Arthritis Center [hopkinsarthritis.org]

- 2. How Computational Models Enable Mechanistic Insights into Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. Bioinformatics and System Biology Approach to Identify the Influences of COVID-19 on Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Frontiers | Bioinformatics and System Biology Approach to Identify the Influences of COVID-19 on Rheumatoid Arthritis [frontiersin.org]

- 8. Comprehensive Bioinformatics Analysis Reveals Hub Genes and Inflammation State of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Decoding rheumatoid arthritis: Biomarker identification and immune profiling via bioinformatics and Mendelian randomization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Network Analysis of Anti-inflammatory Phytochemicals and Omics Data for Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Comprehensive Molecular Interaction Map for Rheumatoid Arthritis | PLOS One [journals.plos.org]

- 12. Insights on <i>in-silico</i> approaches for identifying potential bioactive inhibitors for TNF-α and IL-6 proteins associated with rheumatoid arthritis - Arabian Journal of Chemistry [arabjchem.org]

- 13. mdpi.com [mdpi.com]

- 14. Exploring potential network pharmacology-and molecular docking-based mechanism of melittin in treating rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Computation-Based Discovery of Potential Targets for Rheumatoid Arthritis and Related Molecular Screening and Mechanism Analysis of Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Coupling of Co-expression Network Analysis and Machine Learning Validation Unearthed Potential Key Genes Involved in Rheumatoid Arthritis [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. thesis.univ-biskra.dz [thesis.univ-biskra.dz]

- 22. Simulation and Prediction of the Adaptive Immune Response to Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacokinetic Profile of RA-V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide outlines the preliminary pharmacokinetic (PK) profile of a hypothetical anti-rheumatic agent, designated "RA-V." As no public data exists for a compound with this name, this document serves as an illustrative example of a preclinical PK assessment for a novel therapeutic candidate intended for rheumatoid arthritis (RA). The data and protocols presented are representative of typical findings in early-stage drug development and are compiled for educational and illustrative purposes.

Introduction

The development of novel therapeutics for rheumatoid arthritis requires a thorough understanding of their pharmacokinetic (PK) and pharmacodynamic properties. This guide provides a comprehensive overview of the preliminary PK profile of this compound, a potential new agent for RA treatment. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, based on foundational preclinical studies. The objective of these early-stage assessments is to establish a preliminary understanding of the drug's disposition in the body, which is crucial for informing dose selection, predicting potential drug-drug interactions, and designing future clinical trials.

Summary of Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound were evaluated in standard preclinical animal models following intravenous and subcutaneous administration. The quantitative data from these studies are summarized below.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rodent Model

| Parameter | Intravenous (IV) - 2 mg/kg | Subcutaneous (SC) - 5 mg/kg |

| Cmax (Maximum Concentration) | 15.8 µg/mL | 4.2 µg/mL |

| Tmax (Time to Cmax) | 0.25 hr | 8.0 hr |

| AUC (0-inf) (Area Under the Curve) | 45.3 µg·hr/mL | 68.5 µg·hr/mL |

| t1/2 (Half-life) | 12.5 hr | 18.2 hr |

| CL (Clearance) | 0.044 L/hr/kg | - |

| Vd (Volume of Distribution) | 0.78 L/kg | - |

| F (Bioavailability) | - | 75% |

Experimental Protocols

The following protocols describe the methodologies used to generate the pharmacokinetic data for this compound.

Animal Models

-

Species: Male Sprague-Dawley rats (n=6 per group).

-

Justification: The rat is a commonly used species in preclinical PK studies due to its well-characterized physiology and the availability of historical data for comparison.[1][2]

-

Housing and Care: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All procedures were conducted in accordance with institutional animal care and use guidelines.

Dosing and Sample Collection

-

Formulation: this compound was formulated in a 5% DMSO, 40% PEG300, and 55% saline solution for both IV and SC administrations.

-

IV Administration: A single 2 mg/kg dose was administered via the tail vein.

-

SC Administration: A single 5 mg/kg dose was administered subcutaneously in the dorsal region.

-

Blood Sampling: Serial blood samples (approximately 0.25 mL) were collected from the jugular vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

-

Sample Processing: Blood samples were collected into tubes containing K2-EDTA, and plasma was separated by centrifugation at 3000g for 10 minutes at 4°C. Plasma samples were stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile (B52724) containing an internal standard.

-

Instrumentation: An Agilent 1290 Infinity II LC system coupled to a Sciex Triple Quad 6500+ mass spectrometer was used.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

In Vitro Metabolic Stability

-

System: Rat and human liver microsomes.

-

Protocol: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Aliquots were taken at 0, 5, 15, 30, and 60 minutes and quenched with cold acetonitrile. The disappearance of the parent compound was monitored by LC-MS/MS.

-

Results: this compound exhibited moderate clearance in rat liver microsomes and low clearance in human liver microsomes, suggesting a potentially longer half-life in humans.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

Following subcutaneous administration, this compound was well-absorbed, with a bioavailability of 75%. The time to reach maximum plasma concentration (Tmax) was 8.0 hours, indicating a relatively slow absorption rate from the subcutaneous space.

Distribution

The volume of distribution (Vd) after IV administration was 0.78 L/kg. This value, being close to the total body water, suggests that this compound distributes primarily within the extracellular fluid and does not extensively penetrate into tissues. This is a favorable characteristic for a drug targeting systemic inflammation in RA.

Metabolism

-

Primary Site: The liver is the primary site of metabolism for this compound.[3][4][5]

-

Metabolic Pathways: In vitro studies with liver microsomes indicate that the metabolism of this compound is primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major isoform involved. Phase II metabolism involves glucuronidation.

-

Metabolite Profiling: Preliminary metabolite identification studies have revealed two major oxidative metabolites and one glucuronide conjugate. Further characterization of these metabolites is ongoing.

Excretion

-

Primary Route: The primary route of elimination for this compound and its metabolites is expected to be renal.

-

Mass Balance Studies: A definitive understanding of the excretion pathways will require a human radiolabeled mass balance study.

Visualizations

Experimental Workflow

Caption: Workflow for the preclinical pharmacokinetic study of this compound.

ADME Process Overview

Caption: General overview of the ADME process for a therapeutic agent.

Metabolic Pathway of this compound

Caption: Proposed metabolic pathway for this compound.

Conclusion and Future Directions

The preliminary pharmacokinetic data for this compound demonstrate a promising profile for a subcutaneously administered therapeutic for rheumatoid arthritis. The compound exhibits good bioavailability, a distribution profile that favors action in the extracellular space, and a metabolic pathway that appears to be predictable.

Future studies will focus on:

-

Pharmacokinetic profiling in non-rodent species to assess inter-species differences.

-

Quantitative whole-body autoradiography to provide a more detailed picture of tissue distribution.

-

Drug-drug interaction studies to evaluate the potential for interactions with co-administered medications, particularly inhibitors or inducers of CYP3A4.

-

A human radiolabeled mass balance study to definitively characterize the routes of metabolism and excretion in humans.

These investigations will be critical for the continued development of this compound and for establishing a safe and effective dosing regimen for future clinical trials in patients with rheumatoid arthritis.

References

- 1. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ravuconazole (RA-V): A Comprehensive Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of the broad-spectrum antifungal agent Ravuconazole (B1678830) (RA-V) and its degradation products. Understanding the stability profile of a drug candidate is a critical aspect of pharmaceutical development, ensuring its safety, efficacy, and quality. This document details the outcomes of forced degradation studies, identifies the primary degradation products, and elucidates the associated signaling pathways.

Executive Summary

Ravuconazole, a potent triazole antifungal, is susceptible to degradation under certain stress conditions, with alkaline hydrolysis being the most significant pathway. Forced degradation studies have identified two major degradation products under these conditions. The primary mechanism of action of Ravuconazole is the inhibition of lanosterol (B1674476) 14-α-demethylase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This disruption of ergosterol production leads to fungal cell membrane defects and triggers cellular stress response signaling cascades. This guide presents a comprehensive overview of these findings, including detailed experimental protocols and quantitative data, to support further research and development of Ravuconazole.

Stability of Ravuconazole

Forced degradation studies were conducted to determine the intrinsic stability of Ravuconazole under various stress conditions, including acid and base hydrolysis, oxidation, and in the presence of metallic ions.[1]

Quantitative Data from Forced Degradation Studies

The following table summarizes the percentage of Ravuconazole degradation observed under different stress conditions as determined by a stability-indicating HPLC-DAD method.[2]

| Stress Condition | Reagents and Conditions | Duration | Degradation (%) |

| Acid Hydrolysis | 2 M HCl | 3 days at room temperature | Not specified |

| Alkaline Hydrolysis | 2 M NaOH | 3 days at room temperature | Significant |

| Neutral Hydrolysis | Water | 3 days at room temperature | Not specified |

| Oxidative Degradation | 30% H₂O₂ | 1 day at room temperature | Not specified |

| Metallic Ion Degradation | 0.05 M CuSO₄ | 3 days at room temperature | Not specified |

Note: The study by Gazzinelli et al. (2022) indicated that the most significant degradation occurred under alkaline conditions, leading to the formation of two major degradation products. The exact percentage of degradation for all conditions was not explicitly quantified in the provided information, but the lability in alkaline media was highlighted.[2]

Ravuconazole Degradation Products

Under alkaline hydrolysis, Ravuconazole degrades into two primary products. The structures of these degradation products have been proposed based on liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2]

Proposed Structures of Major Degradation Products

The degradation pathway involves the cleavage of the triazole ring. The proposed structures and their corresponding mass-to-charge ratios (m/z) are presented below.[2]

-

Degradation Product 1 (DP1):

-

m/z: 83

-

Proposed Structure: Triazole ring fragment

-

-

Degradation Product 2 (DP2):

-

m/z: 355

-

Proposed Structure: Ketone derivative of the remaining Ravuconazole structure.

-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Forced Degradation Studies[3]

-

Preparation of Ravuconazole Stock Solution: A stock solution of Ravuconazole (100 μg/mL) was prepared in a mixture of water, acetonitrile (B52724), and methanol (B129727) (4:3:3 v/v/v).

-

Acid, Alkaline, and Neutral Hydrolysis: 200 μL of the stock solution was mixed with 200 μL of 2 M HCl (acidic), 2 M NaOH (alkaline), or water (neutral). The solutions were kept at room temperature for 3 days.

-

Oxidative Degradation: 200 μL of the stock solution was mixed with 40 μL of 30% H₂O₂ and 160 μL of water. The solution was kept at room temperature for 1 day.

-

Metallic Ion Degradation: 200 μL of the stock solution was mixed with 200 μL of 0.05 M CuSO₄. The solution was kept at room temperature for 3 days.

-

Sample Preparation for Analysis: After the specified duration, the solutions were diluted with 1.6 mL of a water, acetonitrile, and methanol mixture (4:3:3 v/v/v), filtered through a 0.45 μm membrane, and injected into the HPLC system.

Stability-Indicating HPLC-DAD Method[3]

-

Chromatographic System: High-Performance Liquid Chromatography with Diode Array Detection.

-

Column: Sunfire C18 column (250 mm × 4.6 mm i.d., 5 μm particle size).

-

Column Temperature: 35°C.

-

Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (20:80 v/v).

-

Flow Rate: 1 mL/min.

-

Injection Volume: 5 μL.

-

Detection Wavelength: 287 nm.

LC-MS Analysis of Degradation Products[2]

-

Chromatographic System: Liquid Chromatography coupled with Mass Spectrometry.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis: Full-scan MS mode was used to acquire mass spectra of the degradation products.

Signaling Pathways

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ravuconazole, as a triazole antifungal agent, exerts its primary effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (Erg11p).[3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane.

Caption: Ravuconazole inhibits Lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

Downstream Effects and Stress Response Signaling

The inhibition of Erg11p by Ravuconazole leads to two major downstream consequences that trigger cellular stress and signaling responses in the fungal cell:

-

Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane, affecting its fluidity, permeability, and the activity of membrane-bound proteins.[4]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to the accumulation of 14-α-methylated sterols, which are toxic to the fungal cell and further disrupt membrane function.[5]

These cellular stresses activate compensatory signaling pathways, primarily the calcineurin and Hsp90 signaling cascades , in an attempt to counteract the drug-induced damage and promote survival.[6][7]

Caption: Downstream signaling effects of Ravuconazole-induced ergosterol biosynthesis inhibition.

Conclusion

This technical guide has provided a detailed overview of the stability of Ravuconazole (this compound) and its degradation products. The primary degradation pathway is alkaline hydrolysis, resulting in the formation of two major degradation products through the cleavage of the triazole ring. The well-defined stability-indicating HPLC method allows for the accurate monitoring of Ravuconazole and its degradants. Furthermore, understanding the mechanism of action of Ravuconazole, which involves the disruption of the ergosterol biosynthesis pathway and the subsequent activation of fungal stress response signaling, is crucial for the development of effective antifungal therapies and for anticipating potential resistance mechanisms. The data and protocols presented herein serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of Candida albicans stress response pathways in antifungal tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Novelty of RA-V: A Technical Guide to its Core Mechanism and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

RA-V, a naturally occurring cyclic hexapeptide, has emerged as a compound of significant interest in the fields of oncology and immunology.[1] Also known as deoxybouvardin, this Rubiaceae-type cyclopeptide, originally isolated from Bouvardia ternifolia, exhibits potent antitumor and anti-inflammatory activities.[2] Its novelty lies in its specific molecular target and mechanism of action, which disrupts a key signaling pathway implicated in numerous pathologies. This technical guide provides an in-depth exploration of the core attributes of this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary novelty of this compound stems from its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway by directly targeting TGF-β-activated kinase 1 (TAK1).[3] The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[4] In numerous disease states, including cancer and inflammatory disorders, this pathway is constitutively active.

This compound exerts its inhibitory effect by interrupting the crucial interaction between TAK1 and its binding partner, TAB2 (TAK1-binding protein 2). This interaction is a key step in the activation of the TAK1 kinase complex, which in turn activates the IκB kinase (IKK) complex, leading to the activation of NF-κB.[5] By preventing the TAK1-TAB2 association, this compound effectively blocks the downstream signaling cascade that leads to NF-κB activation.

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and the specific point of intervention by this compound.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of this compound and its glucoside derivative, Deoxybouvardin-glucoside (DBG), against various cancer cell lines. The data highlights the potent cytotoxic and kinase inhibitory activities of these compounds.

Table 1: Cytotoxicity of this compound and Deoxybouvardin-glucoside (DBG) in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Assay | IC50 | Citation |

| This compound | COLO 205 | Colon Cancer | MTT Assay (48h) | ~100 µM | |

| DBG | HCC827 | Non-Small Cell Lung | MTT Assay (48h) | 8.6 nM | |

| DBG | HCC827GR | Gefitinib-Resistant NSCLC | MTT Assay (48h) | 8.65 nM | |

| Deoxybouvardin | HCC827 | Non-Small Cell Lung | MTT Assay (48h) | ~5 nM | |

| Deoxybouvardin | HCC827GR | Gefitinib-Resistant NSCLC | MTT Assay (48h) | ~6 nM |

Table 2: Kinase Inhibitory Activity of Deoxybouvardin-glucoside (DBG)

| Kinase | Assay Type | IC50 | Citation |

| EGFR | In vitro kinase assay | 7.23 nM | |

| MET | In vitro kinase assay | 7.26 nM | |

| AKT1 | In vitro kinase assay | 6.86 nM | |

| AKT2 | In vitro kinase assay | 11.25 nM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.

-

Materials:

-

Cancer cell line of interest (e.g., COLO 205, HCC827)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound or its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.

-

Incubate the plate for the desired duration (e.g., 24 or 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

In Vitro Kinase Assay

This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a specific kinase.

-

Materials:

-

Purified recombinant kinase (e.g., TAK1, EGFR, MET, AKT)

-

Kinase-specific substrate peptide

-

ATP (often radiolabeled with ³²P or used in a luminescence-based assay)

-

This compound or its derivatives

-

Kinase reaction buffer

-

96-well plates

-

Detection reagents (e.g., phosphocellulose paper for radiometric assays, luminescence reagents for ADP-Glo assays)

-

Scintillation counter or luminometer

-

-

Procedure (Radiometric Example):

-

Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

-

Add serial dilutions of this compound or the vehicle control to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP (containing [γ-³²P]ATP).

-

Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).

-

Stop the reaction by adding a strong acid (e.g., 3% phosphoric acid).

-

Spot the reaction mixture onto P81 phosphocellulose filter paper.

-

Wash the filter paper to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

-

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse model. Specific parameters may need to be optimized for the particular cell line and compound.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line (e.g., HCT116, Colo-205)

-

Matrigel (optional, to aid tumor formation)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10⁶ cells in PBS or media, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the mice according to the planned dosing schedule (e.g., daily intraperitoneal injection).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (width² x length)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.

-

Lipopolysaccharide (LPS)-Induced Endotoxic Shock Model

This is a representative protocol to evaluate the anti-inflammatory properties of this compound in an in vivo model of systemic inflammation.

-

Materials:

-

Mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound formulated for in vivo administration

-

Vehicle control

-

Saline

-

-

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Divide the mice into control and treatment groups.

-

Administer this compound or vehicle to the treatment and control groups, respectively (e.g., via intraperitoneal injection), typically 1 hour before the LPS challenge.

-

Induce endotoxic shock by intraperitoneally injecting a lethal or sub-lethal dose of LPS (dose to be determined in preliminary studies, e.g., 10-20 mg/kg).

-

Monitor the mice for survival and clinical signs of endotoxemia (e.g., lethargy, piloerection, diarrhea) over a set period (e.g., 48-72 hours).

-

In separate cohorts, blood and tissues can be collected at specific time points after LPS challenge to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Conclusion

This compound represents a novel class of therapeutic candidates with a well-defined mechanism of action targeting the NF-κB signaling pathway. Its ability to disrupt the TAK1-TAB2 interaction provides a specific and potent means of inhibiting a key driver of inflammation and cancer cell survival. The quantitative data from in vitro studies underscore its potential, and while further in vivo characterization is warranted, the established experimental protocols provide a clear path for its continued development. The information presented in this technical guide offers a comprehensive foundation for researchers and drug development professionals to understand and further investigate the therapeutic promise of this compound.

References

- 1. Deoxybouvardin-glucoside induces apoptosis in non-small cell lung cancer cells by targeting EGFR/MET and AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Deoxybouvardin targets EGFR, MET, and AKT signaling to suppress non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: RA-V, also known as deoxybouvardin, is a member of the RA-series of bicyclic hexapeptides isolated from plants of the Rubiaceae family.[1] These natural products, characterized by a unique 14-membered cycloisodityrosine core structure, have garnered significant interest in the scientific community due to their potent antitumor activities.[1] This technical guide provides a comprehensive overview of this compound and its related compounds, focusing on their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their biological effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry.

I. Quantitative Biological Activity of this compound and Analogs

The cytotoxic and antitumor activities of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized in the table below for easy comparison.

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| This compound (Deoxybouvardin) | P-388 (Murine Leukemia) | 0.0025 µg/mL | [2] |

| HL-60 (Human Promyelocytic Leukemia) | - | - | |

| HCT-116 (Human Colorectal Carcinoma) | - | - | |

| Deoxybouvardin-glucoside (DBG) | HCC827 (Non-small Cell Lung Cancer) | 0.0086 | [3] |

| HCC827GR (Gefitinib-resistant NSCLC) | 0.00865 | [3] | |

| RA-VII | HL-60 | - | - |

| HCT-116 | - | - | |

| MCF-7 (Human Breast Carcinoma) | - | - | |

| RA-VII Analog (β-oriented fluorine at Tyr-5) | HL-60 | 2.1-fold lower than RA-VII | [4] |

| HCT-116 | 1.4-fold lower than RA-VII | [4] | |

| MCF-7 | Equipotent to RA-VII | [4] | |

| RA-VII Analog (α-oriented fluorine at Tyr-5) | HL-60 | 6.0-fold lower than RA-VII | [4] |

| HCT-116 | 14-fold lower than RA-VII | [4] | |

| MCF-7 | 7.7-fold lower than RA-VII | [4] | |

| Allo-RA-V | HL-60 | 790-1000-fold less cytotoxic than RA-VII | [1] |

| HCT-116 | 790-1000-fold less cytotoxic than RA-VII | [1] | |

| Neo-RA-V | HL-60 | Almost no cytotoxicity | [1] |

| HCT-116 | Almost no cytotoxicity | [1] | |

| RA-dimer B | HL-60 | 0.59 | [5] |

| HCT-116 | 0.54 | [5] | |

| ACHN (Human Renal Cell Carcinoma) | 0.74 | [5] | |

| RA-XXIII | P-388 | 0.16 µg/mL | [6] |

| RA-XXIV | P-388 | 0.48 µg/mL | [6] |

| RA-XXV | HL-60 | 7-19-fold less cytotoxic than RA-VII | |

| HCT-116 | 7-19-fold less cytotoxic than RA-VII | ||

| RA-XXVI | HL-60 | 7-12-fold less cytotoxic than deoxybouvardin | |

| HCT-116 | 7-12-fold less cytotoxic than deoxybouvardin |

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

A. Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Materials:

-

This compound or analog compound

-

Human cancer cell lines (e.g., HL-60, HCT-116, MCF-7)

-

Culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

2. Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours in a CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

B. Protein Synthesis Inhibition Assay (Cell-Free System)

This assay measures the ability of a compound to inhibit the translation of a reporter gene in a cell-free system.

1. Materials:

-

This compound or analog compound

-

Rabbit reticulocyte lysate-based cell-free protein synthesis system

-

Reporter plasmid DNA or mRNA (e.g., luciferase)

-

Amino acid mixture

-

Nuclease-free water

-

Luminometer

-

96-well plates

2. Procedure:

-

Prepare serial dilutions of the test compound in nuclease-free water. Include a positive control (e.g., cycloheximide) and a negative control (water).

-

On ice, prepare a master mix containing the rabbit reticulocyte lysate, reaction buffer, amino acid mixture, and the reporter DNA or mRNA.

-

Add the master mix to the wells of a 96-well plate.

-

Add the test compound dilutions to the respective wells.

-

Incubate the plate at 30°C for 90 minutes to allow for protein synthesis.

-

After incubation, add the appropriate substrate for the reporter protein (e.g., luciferin (B1168401) for luciferase).

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of protein synthesis and determine the IC50 value.

C. ERK1/2 Phosphorylation Inhibition Assay (Western Blot)

This protocol is used to determine the effect of a compound on the phosphorylation status of ERK1/2, a key protein in the MAPK signaling pathway.

1. Materials:

-

This compound or analog compound

-

Human cancer cell lines (e.g., HUVEC, HMEC-1)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE equipment and reagents

-

Western blot transfer system

-

Imaging system

2. Procedure:

-

Culture cells to 70-80% confluency and then treat with the test compound at various concentrations for a specified time.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities to determine the relative level of ERK1/2 phosphorylation.

III. Signaling Pathways and Mechanisms of Action